molecular formula C8H8N2O3 B12940569 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester CAS No. 62327-99-5

5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester

Cat. No.: B12940569
CAS No.: 62327-99-5
M. Wt: 180.16 g/mol
InChI Key: MFQJSMUNOCAQIF-UHFFFAOYSA-N
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Description

Ethyl 4-formylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of ethyl 4-formylpyrimidine-5-carboxylate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-formylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-formylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Similar in structure but contains an amino group instead of a formyl group.

    Ethyl 4-hydroxypyrimidine-5-carboxylate: Similar but has a hydroxyl group instead of a formyl group.

    Ethyl 4-methylpyrimidine-5-carboxylate: Contains a methyl group instead of a formyl group.

Uniqueness

Ethyl 4-formylpyrimidine-5-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules .

Properties

CAS No.

62327-99-5

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 4-formylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)6-3-9-5-10-7(6)4-11/h3-5H,2H2,1H3

InChI Key

MFQJSMUNOCAQIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C=O

Origin of Product

United States

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